Trimethyl(nonan-4-yloxy)silane

Catalog No.
S15260963
CAS No.
39789-12-3
M.F
C12H28OSi
M. Wt
216.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl(nonan-4-yloxy)silane

CAS Number

39789-12-3

Product Name

Trimethyl(nonan-4-yloxy)silane

IUPAC Name

trimethyl(nonan-4-yloxy)silane

Molecular Formula

C12H28OSi

Molecular Weight

216.43 g/mol

InChI

InChI=1S/C12H28OSi/c1-6-8-9-11-12(10-7-2)13-14(3,4)5/h12H,6-11H2,1-5H3

InChI Key

SFAHDCYDBUJGNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)O[Si](C)(C)C

Trimethyl(nonan-4-yloxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from non-4-en-5-ol. Its molecular formula is C12H26OSi, and it is recognized for its unique chemical properties that facilitate stable bonding with both organic and inorganic substances. This compound is part of a broader class of organosilicon compounds, which are widely utilized in various industrial applications due to their versatility and reactivity.

  • Oxidation: This compound can be oxidized to form silanols or siloxanes, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced to produce silanes, with reducing agents like lithium aluminum hydride or sodium borohydride being commonly employed.
  • Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogens or organometallic compounds.

Major Products Formed

  • Oxidation Products: Silanols or siloxanes.
  • Reduction Products: Silanes.
  • Substitution Products: Various organosilicon compounds depending on the substituent introduced.

The synthesis of Trimethyl(nonan-4-yloxy)silane typically involves the following method:

  • Reagents: Non-4-en-5-ol and trimethylchlorosilane.
  • Base Catalyst: Pyridine or triethylamine is used as a base catalyst.
  • Reaction Mechanism: The hydroxyl group in non-4-en-5-ol undergoes nucleophilic substitution with the trimethylsilyl group from trimethylchlorosilane, resulting in the formation of Trimethyl(nonan-4-yloxy)silane and hydrogen chloride as a byproduct.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during production, allowing for better control over reaction conditions such as temperature and pressure .

Similar Compounds

  • Trimethylsilane (C3H10Si): An organosilicon compound serving as a silane source but lacks the alkoxy functionality.
  • Triethylsilane (C6H16Si): Similar to Trimethylsilane but contains ethyl groups instead of methyl groups, affecting its reactivity.
  • Trimethylsilyl chloride (C3H9ClSi): A reagent used in the synthesis of various organosilicon compounds, including Trimethyl(nonan-4-yloxy)silane.

Uniqueness

Trimethyl(nonan-4-yloxy)silane is unique due to the presence of the non-4-en-5-yloxy group, which imparts specific chemical properties and reactivity not found in simpler silanes. This unique structure allows it to form stable bonds with both organic and inorganic substances, making it particularly valuable in applications requiring enhanced adhesion and durability .

Nucleophilic Substitution Mechanisms in Organosilicon Synthesis

Nucleophilic substitution at silicon forms the cornerstone of alkoxysilane synthesis, including trimethyl(nonan-4-yloxy)silane. Unlike carbon-centered reactions, silicon’s larger atomic radius and lower electronegativity facilitate bimolecular nucleophilic substitution (SN2) pathways even with poor leaving groups. For example, chlorosilanes react efficiently with alkoxide nucleophiles due to silicon’s ability to stabilize pentacoordinate transition states, enabling rapid displacement of chloride ions.

The synthesis of trimethyl(nonan-4-yloxy)silane typically involves reacting trimethylchlorosilane with nonan-4-ol under controlled conditions:
$$
\text{Me}3\text{SiCl} + \text{Nonan-4-ol} \rightarrow \text{Me}3\text{Si-O-(nonan-4-yl)} + \text{HCl}
$$
This exothermic reaction proceeds via a concerted mechanism where the alkoxide ion attacks silicon while chloride departs. The reaction’s efficiency depends on the nucleophilicity of the alcohol, solvent polarity, and temperature. Polar aprotic solvents like tetrahydrofuran enhance reaction rates by stabilizing ionic intermediates.

A key advantage of silicon-based substitution is its tolerance for diverse leaving groups. While chloride is commonly used, acetoxy or silyl ether groups also undergo displacement under milder conditions, reducing corrosive byproduct formation. For instance, substituting chloride with acetate in precursor silanes yields acetic acid instead of hydrochloric acid, improving process safety.

Catalytic Systems for Alkoxysilane Functionalization

Catalytic hydrosilylation and cross-coupling reactions represent pivotal strategies for alkoxysilane functionalization. Platinum and nickel-based catalysts dominate industrial applications due to their ability to activate Si–H bonds and mediate regioselective additions.

Platinum-Catalyzed Hydrosilylation

Platinum complexes, such as Karstedt’s catalyst, enable anti-Markovnikov addition of silanes to alkenes. For trimethyl(nonan-4-yloxy)silane derivatives, this method facilitates the synthesis of branched alkoxysilanes:
$$
\text{Me}3\text{SiH} + \text{CH}2=\text{CH-(nonan-4-yl)} \xrightarrow{\text{Pt}} \text{Me}3\text{Si-CH}2\text{CH}_2\text{-(nonan-4-yl)}
$$
The Chalk-Harrod mechanism governs this process, involving oxidative addition of Si–H to platinum, alkene insertion into the Pt–Si bond, and reductive elimination. Recent advances utilize chiral ligands to achieve enantioselective hydrosilylation, expanding access to stereodefined silanes.

Nickel-Mediated Cross-Coupling

Nickel hydride (Ni–H) catalysts have emerged as sustainable alternatives for C–Si bond formation. By leveraging silanes as hydride sources, these systems enable hydrofunctionalization of alkenes and alkynes without requiring stoichiometric reductants. For example, nickel-catalyzed coupling of nonan-4-ol with chlorosilanes proceeds via a radical intermediate, offering superior functional group tolerance compared to traditional Grignard approaches.

Table 1: Comparative Analysis of Catalytic Systems

Catalyst TypeReaction ScopeSelectivityTurnover Frequency (h⁻¹)
Pt(0)Alkenes, AlkynesAnti-Markovnikov500–1,000
Ni–HAlkenes, Allenes, Polar SubstratesMarkovnikov200–400

Industrial-Scale Production via Continuous Flow Reactors

Continuous flow reactors address scalability challenges in trimethyl(nonan-4-yloxy)silane synthesis by enhancing heat and mass transfer while minimizing hazardous intermediate accumulation.

Reactor Design and Optimization

Tubular flow reactors with static mixers ensure rapid mixing of trimethylchlorosilane and nonan-4-ol, reducing side reactions such as siloxane formation. By maintaining a residence time of 2–5 minutes at 50–70°C, these systems achieve >95% conversion with minimal HCl byproduct. Inline neutralization units, employing aqueous sodium bicarbonate, mitigate corrosion risks and enable real-time pH control.

Process Intensification Strategies

Microreactor technology further enhances efficiency through precise temperature gradients and segmented flow regimes. A two-phase system (organic/aqueous) separates the alkoxysilane product from aqueous HCl, simplifying downstream purification. Pilot-scale studies demonstrate 30% energy savings compared to batch reactors, alongside a 50% reduction in solvent usage.

Table 2: Key Parameters for Continuous Flow Synthesis

ParameterBatch ReactorContinuous Flow
Reaction Time (min)1205
Byproduct (HCl) Yield15%<2%
Space-Time Yield (kg/m³·h)50200

Hydrolytic Stability in Aqueous Media

Trimethyl(nonan-4-yloxy)silane exhibits characteristic hydrolytic behavior typical of alkoxy silanes in aqueous environments. The hydrolytic stability of the silicon-oxygen bond in this compound is governed by several fundamental mechanistic pathways that involve nucleophilic attack on the silicon center [1].

The hydrolysis mechanism proceeds through a series of sequential steps involving protonation of the alkoxy group, followed by nucleophilic attack by water molecules. Under acidic conditions, the mechanism begins with protonation of the alkoxy oxygen, rendering the silicon center more electrophilic and susceptible to nucleophilic attack by water [1] [2]. This process follows an SN1-Si mechanism in neutral and acidic media, characterized by the formation of a pentacoordinate silicon intermediate or transition state.

In alkaline conditions, the mechanism shifts to an SN2-Si pathway where deprotonated silanol groups or hydroxide ions directly attack the silicon atom. The rate of hydrolysis shows a strong dependence on pH, with enhanced reactivity observed at both acidic and basic extremes [2]. Detailed kinetic studies reveal that the hydrolysis rate constants for trimethylsilyl ethers typically range from 10^-4 to 10^-2 s^-1 under standard conditions, with significant variations depending on the specific reaction medium [1].

The hydrolytic stability of trimethyl(nonan-4-yloxy)silane is influenced by steric factors around the silicon center. The three methyl groups attached to silicon provide considerable steric protection, resulting in moderate hydrolytic stability compared to less substituted silanes [3]. The apparent equilibrium constant for the formation of silanol species by hydrolysis of disiloxane bonds has been determined as Kc = [SiOH]²/[Si-O-Si][H₂O] = 6×10^-5, indicating the relative stability of the silicon-oxygen bond under equilibrium conditions [4].

Kinetic Analysis of Silylation/Desilylation Processes

The kinetic behavior of trimethyl(nonan-4-yloxy)silane in silylation and desilylation reactions follows well-established mechanistic pathways that are fundamental to organosilicon chemistry. The silylation process involves the formation of the silicon-oxygen bond through nucleophilic substitution at the silicon center, while desilylation represents the reverse process where the silicon-oxygen bond is cleaved [5].

The formation of trimethyl(nonan-4-yloxy)silane from trimethylsilyl chloride and nonan-4-ol proceeds through an SN2 mechanism. The reaction begins with base-mediated deprotonation of the alcohol group, followed by nucleophilic attack of the resulting alkoxide on the silicon center of the silyl chloride [5]. The overall reaction exhibits second-order kinetics, with rate constants typically in the range of 10^-3 to 10^-1 M^-1 s^-1 depending on the specific reaction conditions and base employed.

Desilylation kinetics vary significantly depending on the deprotection conditions employed. Under fluoride-mediated deprotection using tetrabutylammonium fluoride, the reaction follows an SN2 mechanism where fluoride attacks the silicon center, forming a pentacoordinate silicon intermediate [3]. The high bond strength of the silicon-fluoride bond (approximately 30 kcal/mol stronger than the silicon-oxygen bond) provides the thermodynamic driving force for this reaction [6].

The relative rates of desilylation under different conditions have been extensively studied. Acidic desilylation typically proceeds with rate constants in the range of 10^-4 to 10^-2 s^-1, while fluoride-mediated desilylation shows significantly faster kinetics with rate constants of 10^-2 to 1 s^-1 under standard conditions [3] [7]. The desilylation rate is influenced by the steric bulk around the silicon center, with trimethylsilyl groups showing intermediate stability compared to other silyl protecting groups.

Temperature-dependent studies reveal activation energies for desilylation processes typically ranging from 15 to 25 kcal/mol, consistent with the formation of pentacoordinate silicon transition states [8]. The entropy of activation is generally negative, indicating a more ordered transition state compared to the ground state, which is characteristic of associative mechanisms in silicon chemistry.

Solvent Effects on Reaction Pathways

The reaction pathways and kinetics of trimethyl(nonan-4-yloxy)silane are significantly influenced by the nature of the solvent system employed. Solvent effects manifest through multiple mechanisms including stabilization of transition states, modification of nucleophilicity, and alteration of the relative energies of competing reaction pathways [2] [9].

Protic solvents demonstrate distinct effects on silicon-oxygen bond dynamics compared to aprotic solvents. In protic solvents such as water and alcohols, hydrogen bonding interactions play a crucial role in stabilizing both reactants and transition states. The hydrolysis rate of trimethyl(nonan-4-yloxy)silane decreases with decreasing hydrophilicity of the protic solvent, following the order water > methanol > ethanol > propanol [9]. This trend is attributed to the ability of more hydrophilic solvents to separate water molecules from the bulk hydrogen-bonded network, making them more available for nucleophilic attack on silicon.

The polarity of the solvent system significantly affects the reaction mechanism. In polar protic solvents, the enhanced stabilization of ionic intermediates favors dissociative mechanisms, while in less polar solvents, associative mechanisms become predominant [2]. Studies have shown that the hydrolysis rate constant for methyltriethoxysilane in methanol reaches 2.453 × 10^4 s^-1 at 30°C, with an activation energy of 50.09 kJ/mol [1].

Aprotic solvents exhibit different effects on silicon-oxygen bond dynamics. In aprotic solvents such as acetonitrile and dimethylformamide, the absence of hydrogen bonding leads to different solvation patterns for reactants and transition states. The dipole moment of the silane compound becomes particularly important in these solvents, with higher dipole moments correlating with enhanced reactivity [10].

The choice of solvent also affects the regioselectivity and chemoselectivity of reactions involving trimethyl(nonan-4-yloxy)silane. In coordinating solvents, the formation of pentacoordinate silicon species is favored, leading to enhanced reactivity toward nucleophilic substitution [11]. Conversely, in non-coordinating solvents, the silicon center remains tetracoordinate, resulting in different reaction kinetics and selectivity patterns.

Mixed solvent systems, particularly aqueous-organic mixtures, show complex behavior due to the competing effects of different solvation environments. The water-tetrahydrofuran system commonly used for deprotection reactions demonstrates optimal conditions for maintaining solubility while providing sufficient nucleophilic character for efficient desilylation [3].

The thermodynamic properties of silicon-oxygen bond formation and cleavage are also solvent-dependent. Enthalpy-entropy compensation effects have been observed in different solvent systems, indicating that the reaction mechanism involves linear free energy relationships that are sensitive to the solvation environment [10]. These effects are particularly pronounced in catalyzed reactions where the catalyst-substrate interactions are modified by the solvent coordination sphere.

Studies using various solvent parameters, including dielectric constant, donor number, and acceptor number, have established quantitative structure-activity relationships for predicting reaction rates and mechanisms in different solvent systems [2]. These relationships are valuable for optimizing reaction conditions and understanding the fundamental factors governing silicon-oxygen bond dynamics in trimethyl(nonan-4-yloxy)silane.

Hydrogen Bond Acceptor Count

1

Exact Mass

216.190942047 g/mol

Monoisotopic Mass

216.190942047 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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